molecular formula C11H15FN2O B5274131 1-(2-Fluoro-5-methylphenyl)-3-propylurea

1-(2-Fluoro-5-methylphenyl)-3-propylurea

Cat. No.: B5274131
M. Wt: 210.25 g/mol
InChI Key: BFWDULUZUJJDKF-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)-3-propylurea is a urea derivative featuring a 2-fluoro-5-methylphenyl group attached to one nitrogen atom and a propyl group on the other. Its molecular formula is C₁₁H₁₃FN₂O, with a molecular weight of 208.23 g/mol.

Properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-3-6-13-11(15)14-10-7-8(2)4-5-9(10)12/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWDULUZUJJDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=CC(=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-methylphenyl)-3-propylurea typically involves the reaction of 2-fluoro-5-methylphenyl isocyanate with propylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction proceeds smoothly at room temperature, yielding the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-methylphenyl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluoro-5-methylphenyl)-3-propylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-3-propylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Chlorpropamide (1-(p-Chlorobenzenesulfonyl)-3-propylurea)

  • Structure : Contains a sulfonylurea backbone with a p-chlorophenyl group (C₁₀H₁₃ClN₂O₃S, MW 276.74 g/mol) .
  • Key Differences: Substituent: Sulfonyl group vs. fluorinated phenyl in the target compound. Bioactivity: Chlorpropamide is a well-known antidiabetic drug that stimulates insulin secretion via pancreatic β-cell sulfonylurea receptors. Physicochemical Properties:
  • Chlorpropamide has a higher logP (1.738) due to the sulfonyl group, impacting its solubility and bioavailability .
  • The fluorine and methyl groups in the target compound may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets.

1-(3-Ethynylphenyl)-3-propylurea

  • Structure : Propylurea with a 3-ethynylphenyl substituent (C₁₂H₁₄N₂O, MW 202.25 g/mol) .
  • Key Differences :
    • Substituent : Ethynyl group introduces sp-hybridized carbon, enabling click chemistry modifications.
    • Applications : Used as a small-molecule scaffold for drug discovery, whereas the fluorine and methyl groups in the target compound may confer stability and selectivity for specific biological targets .

1-(4-(3-Amino-1H-indazol-4-yl)phenyl)-3-(2-fluoro-5-methylphenyl)urea

  • Structure : Urea with 2-fluoro-5-methylphenyl and indazolylphenyl groups (C₂₁H₁₈FN₅O, MW 375.41 g/mol) .
  • Key Differences: Bioactivity: This analog exhibits toxicity (poison by ingestion) and targets kinases, highlighting how aryl substituents influence safety and mechanism .

Pharmacological and Toxicological Profiles

Compound Biological Target Toxicity Profile Key Applications
1-(2-Fluoro-5-methylphenyl)-3-propylurea TMPRSS2 (modeled) Not reported Antiviral research
Chlorpropamide Pancreatic β-cells Hypoglycemia, alcohol intolerance Type II diabetes
1-(4-(3-Aminoindazol-4-yl)phenyl)-3-(2-fluoro-5-methylphenyl)urea Kinases Oral toxicity (TDLo: 0.3 mg/kg in mice) Oncology (discontinued)

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) logP Water Solubility
This compound 208.23 ~2.1* Low (fluorine enhances lipophilicity)
Chlorpropamide 276.74 1.738 Moderate
1-(3-Ethynylphenyl)-3-propylurea 202.25 ~1.8 Low (ethynyl increases reactivity)

*Estimated based on structural analogs.

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